REACTION_CXSMILES
|
C([Mg]Cl)(C)C.Cl[CH2:7][CH2:8][CH2:9][OH:10].[Mg].[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]=[O:19]>O1CCCC1.BrCCBr>[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]([OH:19])[CH2:7][CH2:8][CH2:9][OH:10]
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Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
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ClCCCO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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BrCCBr
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 5hand
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with aqueous ammonium chloride and basified to pH 9 with aqueous potassium carbonate
|
Type
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EXTRACTION
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Details
|
Extraction with ethyl acetate
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Type
|
EXTRACTION
|
Details
|
extraction of the residual inorganics with methanol
|
Type
|
CUSTOM
|
Details
|
followed by evaporation and purification by chromatography on silica eluting with dichloromethane—2M ammonia
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(CCCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |